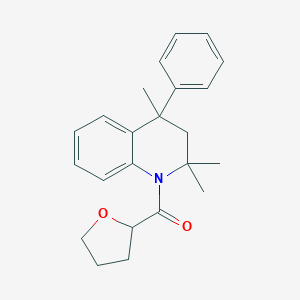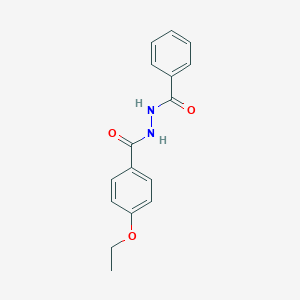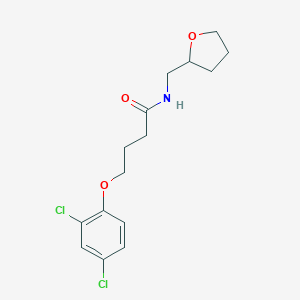![molecular formula C11H9N5O3 B438296 3-METHYL-4-[(E)-2-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)HYDRAZONO]-5(4H)-ISOXAZOLONE](/img/structure/B438296.png)
3-METHYL-4-[(E)-2-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)HYDRAZONO]-5(4H)-ISOXAZOLONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-4-[(E)-2-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)HYDRAZONO]-5(4H)-ISOXAZOLONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an isoxazole ring fused with a benzimidazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-4-[(E)-2-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)HYDRAZONO]-5(4H)-ISOXAZOLONE typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-4-[(E)-2-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)HYDRAZONO]-5(4H)-ISOXAZOLONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
3-METHYL-4-[(E)-2-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)HYDRAZONO]-5(4H)-ISOXAZOLONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has potential as a biochemical probe for studying enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 3-METHYL-4-[(E)-2-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)HYDRAZONO]-5(4H)-ISOXAZOLONE involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but its structure suggests it could interact with nucleic acids or proteins .
Comparison with Similar Compounds
Similar Compounds
3-methyl-4,5-isoxazoledione: Shares the isoxazole ring but lacks the benzimidazole moiety.
2-oxo-2,3-dihydro-1H-benzimidazole: Contains the benzimidazole structure but not the isoxazole ring.
Hydrazones: A broad class of compounds with similar hydrazone linkages but different substituents.
Uniqueness
What sets 3-METHYL-4-[(E)-2-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)HYDRAZONO]-5(4H)-ISOXAZOLONE apart is its combined isoxazole and benzimidazole structures, which confer unique chemical and biological properties. This dual structure allows it to participate in a wider range of reactions and interact with diverse molecular targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C11H9N5O3 |
|---|---|
Molecular Weight |
259.22g/mol |
IUPAC Name |
3-methyl-4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)diazenyl]-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H9N5O3/c1-5-9(10(17)19-16-5)15-14-6-2-3-7-8(4-6)13-11(18)12-7/h2-4,16H,1H3,(H2,12,13,18) |
InChI Key |
PYZSAVXAEZVMMK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)ON1)N=NC2=CC3=C(C=C2)NC(=O)N3 |
Canonical SMILES |
CC1=C(C(=O)ON1)N=NC2=CC3=C(C=C2)NC(=O)N3 |
solubility |
38.4 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-ethoxyphenyl)-7-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B438216.png)
![5-[(4-Fluoroanilino)methylene]-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B438259.png)

![2-({[5-(1,3-Benzoxazol-2-yl)-2-methylphenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B438273.png)

![4-{[(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydro-3(2H)-pyridinylidene)methyl]amino}-3-methoxy-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B438289.png)
![4-Benzyl-2-({[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B438290.png)
![2-({[5-(1,3-Benzoxazol-2-yl)-2-methylphenyl]imino}methyl)-3,4-dibromo-6-ethoxyphenol](/img/structure/B438291.png)
![2-CHLORO-5-{2-[3-METHYL-5-OXO-4(5H)-ISOXAZOLYLIDEN]HYDRAZINO}BENZAMIDE](/img/structure/B438307.png)
![4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B438314.png)
![2-[2-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B438318.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B438385.png)
